4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is a chemical compound derived from Cilostazol, which is primarily used as an antiplatelet agent and vasodilator for treating intermittent claudication. This compound features a unique molecular structure that enhances its pharmacological properties. The structural modifications aim to improve efficacy and reduce side effects compared to the parent compound.
Cilostazol was originally developed as a treatment for peripheral vascular disease and is documented in various patents and scientific literature. The synthesis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol builds on established methods for producing Cilostazol and its derivatives. Notably, the synthesis processes often involve complex organic reactions that enhance the bioactivity of the resultant compounds .
This compound belongs to the class of quinolinone derivatives. It is characterized by its structural features that include a quinolinone core and functional groups that contribute to its biological activity. As a derivative of Cilostazol, it retains the pharmacological properties associated with this class of compounds while potentially offering improved therapeutic effects.
The synthesis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol typically involves several key steps:
The synthesis typically requires careful control of reaction conditions including temperature, concentration of reactants, and choice of catalyst to ensure high yield and purity. The use of Lewis acids facilitates the formation of reactive intermediates necessary for subsequent reactions .
The molecular structure of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol can be represented as follows:
This structure comprises a quinolinone nucleus with an ether linkage and a ketone group that are crucial for its biological activity.
Key data associated with this compound includes:
The reactions involving 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol primarily focus on:
These reactions are typically monitored using techniques such as High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and purity .
The mechanism by which 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol exerts its effects involves:
Pharmacological studies indicate that Cilostazol and its derivatives can significantly improve walking distance in patients with intermittent claudication due to their vasodilatory properties .
Relevant analyses often include thermal stability assessments and solubility tests to evaluate suitability for pharmaceutical formulations.
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: